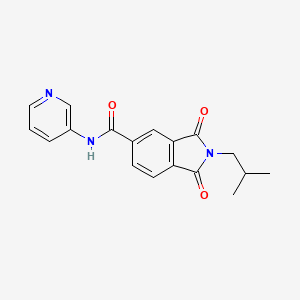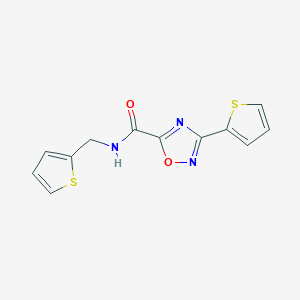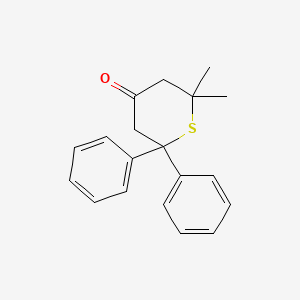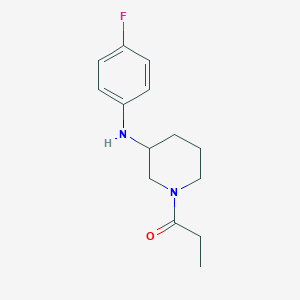
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide, also known as CPI-455, is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, leading to the regulation of gene expression. BET inhibitors have gained attention in recent years due to their potential as therapeutic agents for various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histones. This leads to the inhibition of BET protein-mediated transcriptional activation of oncogenes and other genes involved in disease progression.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages, leading to its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is its high potency and selectivity for BET proteins, making it a valuable tool for studying the role of BET proteins in disease progression. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide and other BET inhibitors. One area of focus is the development of more potent and selective BET inhibitors that can be used as therapeutic agents for various diseases. Another area of focus is the identification of biomarkers that can be used to predict patient response to BET inhibitors. Finally, there is a need for further studies to understand the long-term effects of BET inhibition on normal cell function and to identify potential side effects of BET inhibitors.
Métodos De Síntesis
The synthesis of 2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 3-pyridinecarboxaldehyde with isobutylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate. This intermediate is then reacted with 5-isoindolinecarboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-isobutyl-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. Several studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages.
Propiedades
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11(2)10-21-17(23)14-6-5-12(8-15(14)18(21)24)16(22)20-13-4-3-7-19-9-13/h3-9,11H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLYHVSNDOTLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6087879.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)


![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)
![7-(difluoromethyl)-N-methyl-5-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087934.png)
![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087935.png)
![6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6087936.png)
![5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6087945.png)
![1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6087952.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)
